

Application Note: ¹H NMR Spectrum Analysis of (R)-3-Amino-4-hydroxybutanoic Acid

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Compound of Interest

Compound Name: (R)-3-Amino-4-hydroxybutanoic acid

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Introduction

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule of significant interest in neuroscience and drug development. It is an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to interact with GABA receptors. Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This application note provides a detailed protocol and analysis of the ¹H NMR spectrum of **(R)-3-Amino-4-hydroxybutanoic acid**.

Molecular Structure and Proton Designations

The structure of **(R)-3-Amino-4-hydroxybutanoic acid** contains three distinct proton environments along its carbon backbone, excluding the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. These are designated as H-2a/b, H-3, and H-4a/b for the purpose of NMR analysis.

Caption: Molecular structure of **(R)-3-Amino-4-hydroxybutanoic acid** with proton designations.

1H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for **(R)-3-Amino-4-hydroxybutanoic acid** in deuterium oxide (D₂O). The chemical shifts are referenced to the residual water peak. The data is based on the analysis of the racemic mixture, DL-4-Amino-3-hydroxybutyric acid, with proposed assignments for the (R)-enantiomer.^[1]

Proton Designation	Chemical Shift (δ, ppm)	Multiplicity	Inferred Coupling Constants (J, Hz)
H-2a, H-2b	~2.45	dd	J(2a,2b) ≈ 16.5, J(2a,3) ≈ 8.0, J(2b,3) ≈ 5.0
H-3	~4.22	m	-
H-4a, H-4b	~3.07	m	-

Note: The protons on C2 (H-2a and H-2b) are diastereotopic and are expected to appear as a complex multiplet, approximated here as a doublet of doublets. The protons on C4 (H-4a and H-4b) are also diastereotopic. The signal for H-3 is expected to be a multiplet due to coupling with the protons on C2 and C4. The use of D₂O as a solvent results in the exchange of the labile protons of the -NH₂, -OH, and -COOH groups with deuterium, rendering them silent in the ¹H NMR spectrum.

Experimental Protocol

This section details the procedure for acquiring a high-quality ¹H NMR spectrum of **(R)-3-Amino-4-hydroxybutanoic acid**.

Sample Preparation

- **Weighing the Sample:** Accurately weigh 5-10 mg of **(R)-3-Amino-4-hydroxybutanoic acid** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D) to the vial.

- **Dissolution:** Gently vortex or shake the vial to fully dissolve the sample. The compound is soluble in water.[2]
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[3]
- **Internal Standard (Optional):** For quantitative analysis (qNMR), a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

Parameter	Value
Spectrometer Frequency	400 MHz
Solvent	D ₂ O
Temperature	298 K (25 °C)
Pulse Sequence	zg30 or similar
Number of Scans	16-64 (depending on concentration)
Relaxation Delay	2.0 s
Acquisition Time	4.0 s
Spectral Width	12 ppm

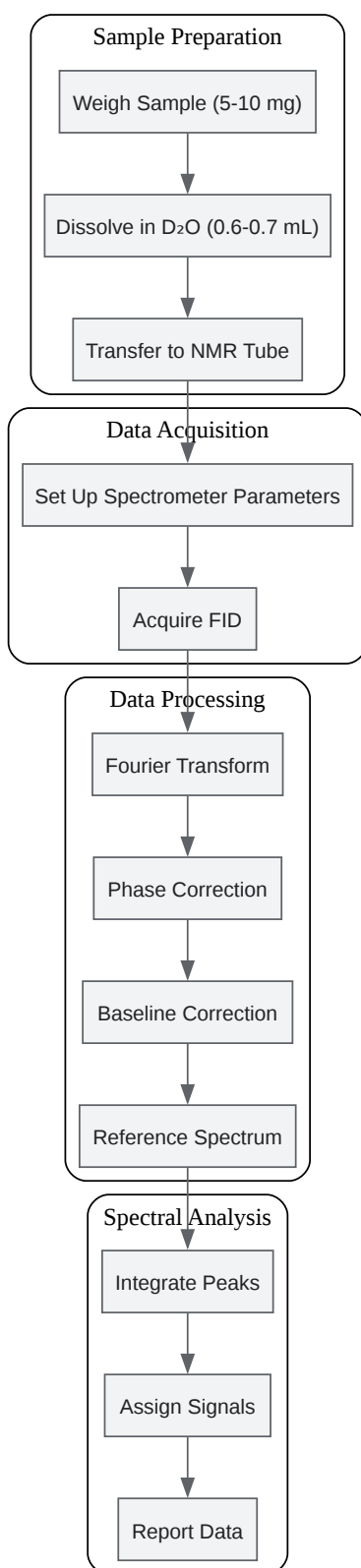
Data Processing

- **Fourier Transformation:** Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
- **Phasing:** Manually phase the spectrum to obtain a flat baseline.
- **Baseline Correction:** Apply a baseline correction algorithm to ensure accurate integration.

- Referencing: Reference the spectrum to the residual HDO peak at δ 4.79 ppm.
- Integration: Integrate the signals corresponding to the H-2, H-3, and H-4 protons. The integral ratios should correspond to the number of protons (2:1:2).

Experimental Workflow

The following diagram illustrates the workflow for the ^1H NMR analysis of **(R)-3-Amino-4-hydroxybutanoic acid**.



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Caption: Workflow for ^1H NMR analysis of **(R)-3-Amino-4-hydroxybutanoic acid**.

Conclusion

This application note provides a comprehensive guide for the ^1H NMR spectral analysis of **(R)-3-Amino-4-hydroxybutanoic acid**. The provided data and protocols are intended to assist researchers, scientists, and drug development professionals in the accurate characterization of this important molecule. Adherence to the detailed experimental procedures will ensure the acquisition of high-quality spectra suitable for structural verification and purity assessment.

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References

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